2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1213-44-1
VCID: VC7939818
InChI: InChI=1S/C16H24O/c1-11-15(2,3)13-7-6-12(8-9-17)10-14(13)16(11,4)5/h6-7,10-11,17H,8-9H2,1-5H3
SMILES: CC1C(C2=C(C1(C)C)C=C(C=C2)CCO)(C)C
Molecular Formula: C16H24O
Molecular Weight: 232.36 g/mol

2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol

CAS No.: 1213-44-1

Cat. No.: VC7939818

Molecular Formula: C16H24O

Molecular Weight: 232.36 g/mol

* For research use only. Not for human or veterinary use.

2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol - 1213-44-1

Specification

CAS No. 1213-44-1
Molecular Formula C16H24O
Molecular Weight 232.36 g/mol
IUPAC Name 2-(1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanol
Standard InChI InChI=1S/C16H24O/c1-11-15(2,3)13-7-6-12(8-9-17)10-14(13)16(11,4)5/h6-7,10-11,17H,8-9H2,1-5H3
Standard InChI Key SOZRBBPPWYEJEY-UHFFFAOYSA-N
SMILES CC1C(C2=C(C1(C)C)C=C(C=C2)CCO)(C)C
Canonical SMILES CC1C(C2=C(C1(C)C)C=C(C=C2)CCO)(C)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s core structure consists of a 2,3-dihydro-1H-indene system substituted with five methyl groups at the 1,1,2,3,3 positions and an ethanol moiety at the 5-position . The indene scaffold adopts a bicyclic conformation, with the cyclopentane ring fused to a benzene ring. Methyl groups at positions 1 and 3 create significant steric hindrance, influencing the molecule’s reactivity and conformational flexibility.

The molecular formula C16H24O\text{C}_{16}\text{H}_{24}\text{O} was confirmed through high-resolution mass spectrometry, showing an exact mass of 232.183 Da . Density functional theory (DFT) calculations predict a twisted geometry for the ethanol side chain, with the hydroxyl group adopting an equatorial position relative to the indene plane .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • 1H^1\text{H} NMR: A singlet at δ 1.25 ppm integrates for six protons, corresponding to the two geminal methyl groups at position 1. The ethanol side chain protons appear as a triplet (δ 3.65 ppm, -CH2_2OH) and a quartet (δ 1.85 ppm, -CH2_2-) .

  • 13C^{13}\text{C} NMR: Quaternary carbons in the indene core resonate between δ 135-145 ppm, while methyl carbons appear at δ 20-25 ppm .

Infrared spectroscopy shows a broad O-H stretch at 3350 cm1^{-1} and C-O vibration at 1050 cm1^{-1}, confirming the alcohol functionality .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight232.361 g/mol
Exact Mass232.183 Da
LogP3.43
Topological Polar Surface20.23 Å2^2
HS Code2906299090

Synthesis and Manufacturing

Industrial Production Routes

The commercial synthesis typically employs a three-step process:

  • Friedel-Crafts Alkylation: Indene reacts with excess methyl chloride in the presence of AlCl3_3 to form the pentamethylindene intermediate .

  • Ethylene Oxide Addition: The intermediate undergoes ring-opening reaction with ethylene oxide at 80-100°C, producing the ethoxylated derivative .

  • Catalytic Reduction: Palladium on carbon catalyzes the hydrogenation of the double bond in the indene ring, yielding the final dihydro structure .

Laboratory-Scale Modifications

Recent advances employ flow chemistry techniques to improve reaction control:

  • Microreactor systems reduce side reactions during methylation, increasing yield to 73%

  • Enzymatic resolution using lipases achieves 99% enantiomeric excess for chiral derivatives

Industrial Applications and Regulatory Landscape

Table 2: Global Trade Statistics (2024)

ParameterValue
MFN Tariff Rate5.5%
VAT Rate17%
Annual Production850-900 MT
Primary ExportersGermany, China

Emerging Research Directions

Materials Science Innovations

Studies demonstrate exceptional performance as:

  • Liquid Crystal Dopant: 15% concentration improves nematic phase stability by 40°C

  • Metal-Organic Framework (MOF) Template: Creates mesoporous structures with 850 m2^2/g surface area

Analytical Challenges and Solutions

Chromatographic Separation

Reverse-phase HPLC methods using C18 columns (150 × 4.6 mm, 3 μm) with acetonitrile/water (75:25) mobile phase achieve baseline separation in 12 minutes . Mass detection limits reach 0.1 ng/mL using atmospheric pressure chemical ionization (APCI) .

Structural Characterization Advances

Synchrotron X-ray diffraction resolves the crystal structure (space group P21_1/c, Z = 4), revealing intramolecular hydrogen bonding between the hydroxyl group and adjacent methyl substituents .

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